2,6-dimethyl-4-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}morpholine
Overview
Description
2,6-dimethyl-4-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}morpholine, also known as TFEM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the morpholine family and has been shown to exhibit a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Chemical Reactions
2,6-Dimethyl-4-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}morpholine is involved in various synthesis and chemical reaction studies. For example, the compound has been implicated in reactions with phosphorus pentafluoride to produce adducts of (amino)(aryl)carbene with PF5, demonstrating its utility in generating novel carbene complexes. This process is significant in the development of new materials and chemicals with potential applications in industry and research (Guzyr et al., 2013). Similarly, the compound has been used in the synthesis of α-(4-hydroxyphenyl)-β,β,β-trifluoro-α-alanine derivatives, illustrating its role in the creation of new compounds that could have pharmacological or material science applications (Dyachenko et al., 1994).
Biological Activities
In agricultural science, derivatives of this compound, specifically 2,6-dimethyl-4-[2-methyl-3-[3-(cyclopropylmethoxy)phenyl]propyl]-morpholine, have been synthesized and evaluated for their fungicidal activities. This research showcases the potential of such compounds in developing new agrochemicals aimed at protecting crops from fungal diseases, thereby contributing to agricultural sustainability and food security (Bianchi et al., 1992).
Crystal and Molecular Structure Analysis
The compound's derivatives have also been studied for their crystal and molecular structures, providing insights into their chemical properties and potential applications. For instance, the structural examination of related morpholine derivatives has helped understand the molecular configurations and interactions crucial for designing more efficient and targeted chemical entities (Mironova et al., 2012).
Drug Delivery Systems
Moreover, morpholine derivatives have found applications in developing drug delivery systems, demonstrating the compound's relevance in pharmaceutical sciences. For example, certain morpholine derivatives have been explored for their solubility and stability characteristics, which are essential for creating effective and safe drug delivery mechanisms (Harrison et al., 2001).
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[5-(2,2,2-trifluoroethoxymethyl)furan-2-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4/c1-9-5-18(6-10(2)21-9)13(19)12-4-3-11(22-12)7-20-8-14(15,16)17/h3-4,9-10H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLNMIAQNJIKQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(O2)COCC(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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